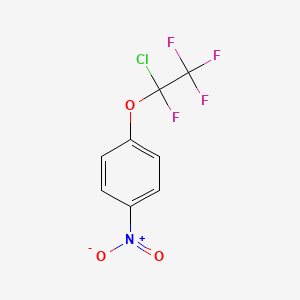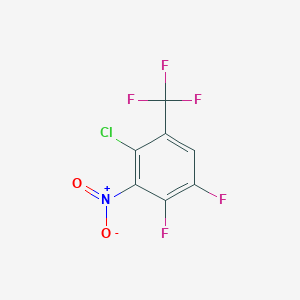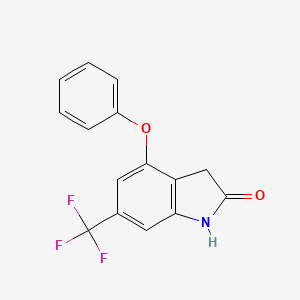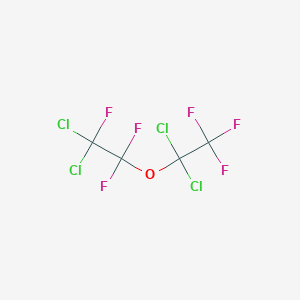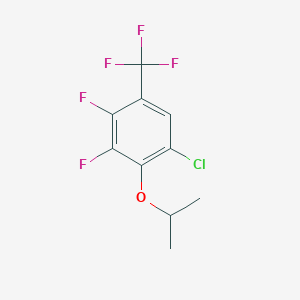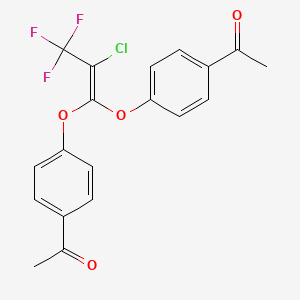
2-Chloro-2-trifluoromethyl-1,1-bis(4'-acetylphenoxy)ethylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-2-trifluoromethyl-1,1-bis(4'-acetylphenoxy)ethylene (CTAFE) is a new synthetic compound that has been developed in recent years. It has a wide range of applications in both scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-Chloro-2-trifluoromethyl-1,1-bis(4'-acetylphenoxy)ethylene has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including aryl sulfonamides, 2-chloro-2-trifluoromethyl-1,1-bis(4'-methylphenoxy)ethylene, and 2-chloro-2-trifluoromethyl-1,1-bis(4'-acetylphenoxy)ethylene. It has also been used as a starting material for the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal agents, and antiviral agents.
Wirkmechanismus
2-Chloro-2-trifluoromethyl-1,1-bis(4'-acetylphenoxy)ethylene is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes leads to decreased production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response.
Biochemical and Physiological Effects
2-Chloro-2-trifluoromethyl-1,1-bis(4'-acetylphenoxy)ethylene has been found to have anti-inflammatory, antifungal, and antiviral effects in a variety of studies. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, as well as inhibit the growth of certain fungi and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloro-2-trifluoromethyl-1,1-bis(4'-acetylphenoxy)ethylene in laboratory experiments include its low cost, availability, and ease of synthesis. Additionally, its mechanism of action has been well-studied and understood, making it a reliable compound for use in experiments. The main limitation of 2-Chloro-2-trifluoromethyl-1,1-bis(4'-acetylphenoxy)ethylene is its limited solubility in aqueous solutions.
Zukünftige Richtungen
For 2-Chloro-2-trifluoromethyl-1,1-bis(4'-acetylphenoxy)ethylene include further research into its mechanism of action and potential applications in the pharmaceutical industry. Additionally, research can be conducted into the use of 2-Chloro-2-trifluoromethyl-1,1-bis(4'-acetylphenoxy)ethylene in combination with other compounds to create more effective treatments for various diseases. Other potential future directions include studying the effects of 2-Chloro-2-trifluoromethyl-1,1-bis(4'-acetylphenoxy)ethylene on other enzymes and its potential use as a pesticide.
Synthesemethoden
2-Chloro-2-trifluoromethyl-1,1-bis(4'-acetylphenoxy)ethylene can be synthesized from the reaction of 2-chloro-4-trifluoromethylphenol and 4-(acetyl)phenoxyacetic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and proceeds through a Fischer esterification. The product is then purified using recrystallization to obtain the desired 2-Chloro-2-trifluoromethyl-1,1-bis(4'-acetylphenoxy)ethylene.
Eigenschaften
IUPAC Name |
1-[4-[1-(4-acetylphenoxy)-2-chloro-3,3,3-trifluoroprop-1-enoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3O4/c1-11(24)13-3-7-15(8-4-13)26-18(17(20)19(21,22)23)27-16-9-5-14(6-10-16)12(2)25/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKSKVCOTUCDJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=C(C(F)(F)F)Cl)OC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2-trifluoromethyl-1,1-bis(4'-acetylphenoxy)ethylene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









